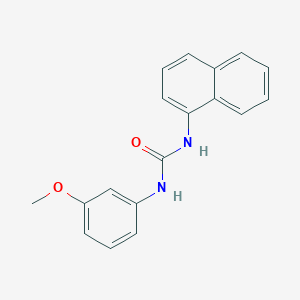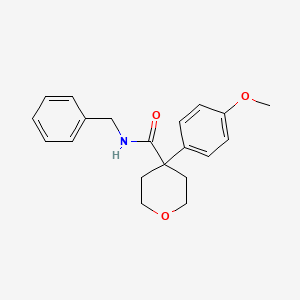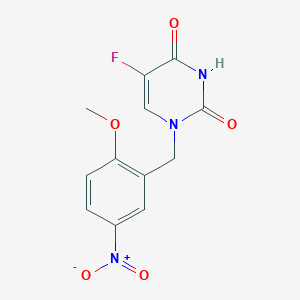
6-methyl-2,4-quinolinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2,4-quinolinedicarboxylic acid (MQDA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and material science. MQDA is a heterocyclic compound that contains a quinoline ring and two carboxylic acid groups.
作用機序
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid is not fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of 6-methyl-2,4-quinolinedicarboxylic acid are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
6-methyl-2,4-quinolinedicarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 6-methyl-2,4-quinolinedicarboxylic acid can reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the biochemical and physiological effects of 6-methyl-2,4-quinolinedicarboxylic acid.
実験室実験の利点と制限
One of the main advantages of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, 6-methyl-2,4-quinolinedicarboxylic acid is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the research on 6-methyl-2,4-quinolinedicarboxylic acid. One area of interest is the development of 6-methyl-2,4-quinolinedicarboxylic acid-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new 6-methyl-2,4-quinolinedicarboxylic acid derivatives with improved properties such as increased fluorescence intensity and reduced toxicity. Finally, the use of 6-methyl-2,4-quinolinedicarboxylic acid in the synthesis of new MOFs with unique properties is also an area of interest for future research.
Conclusion:
In conclusion, 6-methyl-2,4-quinolinedicarboxylic acid is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-methyl-2,4-quinolinedicarboxylic acid have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of 6-methyl-2,4-quinolinedicarboxylic acid, it is clear that it holds great promise for the future of scientific research.
合成法
6-methyl-2,4-quinolinedicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base, the reaction of 2-amino-4-methylquinoline with ethyl oxalate, and the reaction of 2,4-dichloroquinoline with sodium malonate. The most commonly used method for synthesizing 6-methyl-2,4-quinolinedicarboxylic acid is the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base. This method yields a high purity product and is relatively easy to perform.
科学的研究の応用
6-methyl-2,4-quinolinedicarboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 6-methyl-2,4-quinolinedicarboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 6-methyl-2,4-quinolinedicarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
特性
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2,4-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)


![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)